REACTION_CXSMILES
|
ClC1C=CC(CP(=O)(OCC)OCC)=CC=1.[CH2:17]([O:20][C:21]1[CH:28]=[CH:27][C:24](C=O)=[CH:23][C:22]=1[O:29][CH3:30])C=C.CC([O-])(C)C.[K+].C1OCCOCCOCCOCCOCCOC1.[I-].[K+]>C1(OC)C=CC=CC=1>[C:22]1([O:29][CH3:30])[C:21](=[CH:28][CH:27]=[CH:24][CH:23]=1)[O:20][CH3:17] |f:2.3,5.6|
|
Name
|
tetraethyl stilbene 4,4'-bis(methylenephosphonate)
|
Quantity
|
147 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CP(OCC)(OCC)=O)C=C1
|
Name
|
|
Quantity
|
129.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=C(C=C(C=O)C=C1)OC
|
Name
|
Example 2 ( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
94.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring and at a temperature of 0° to 10° C. to a suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred at room temperature for an additional 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the resultant solid is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
recrystallized first from dimethyl sulfoxide
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(OC)=CC=CC1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 119.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=CC(CP(=O)(OCC)OCC)=CC=1.[CH2:17]([O:20][C:21]1[CH:28]=[CH:27][C:24](C=O)=[CH:23][C:22]=1[O:29][CH3:30])C=C.CC([O-])(C)C.[K+].C1OCCOCCOCCOCCOCCOC1.[I-].[K+]>C1(OC)C=CC=CC=1>[C:22]1([O:29][CH3:30])[C:21](=[CH:28][CH:27]=[CH:24][CH:23]=1)[O:20][CH3:17] |f:2.3,5.6|
|
Name
|
tetraethyl stilbene 4,4'-bis(methylenephosphonate)
|
Quantity
|
147 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CP(OCC)(OCC)=O)C=C1
|
Name
|
|
Quantity
|
129.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=C(C=C(C=O)C=C1)OC
|
Name
|
Example 2 ( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
94.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring and at a temperature of 0° to 10° C. to a suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred at room temperature for an additional 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the resultant solid is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
recrystallized first from dimethyl sulfoxide
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(OC)=CC=CC1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 119.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |